molecular formula C84H114Cl2O8P2Ru B1661738 (R)-RuCl[(p-cymene)(DTBM-SEGPHOS)]Cl CAS No. 944451-32-5

(R)-RuCl[(p-cymene)(DTBM-SEGPHOS)]Cl

Cat. No.: B1661738
CAS No.: 944451-32-5
M. Wt: 1485.7 g/mol
InChI Key: MYYXUILRYSITRR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This ruthenium(II) complex features a chiral (S)-configured DTBM-SegPhos ligand (5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole) coordinated to a p-cymene aromatic ligand and a chloride counterion . The bulky 3,5-di-t-butyl-4-methoxyphenyl substituents on the phosphine donor atoms create a highly sterically hindered and electron-rich environment, which is critical for enantioselective catalysis. The benzodioxole backbone of the SegPhos ligand distinguishes it from binaphthyl-based systems (e.g., BINAP), offering a unique bite angle and electronic tuning .

Properties

IUPAC Name

[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H100O8P2.C10H14.2ClH.Ru/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24;1-8(2)10-6-4-9(3)5-7-10;;;/h29-40H,41-42H2,1-28H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYXUILRYSITRR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H114Cl2O8P2Ru
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1485.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944451-32-5, 944451-33-6
Record name [1,1′-(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944451-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-(4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944451-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Chloro{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}(p-cymene)ruthenium(II) chloride, commonly referred to as RuCl(p-cymene)((S)-dtbm-segphos), is a complex ruthenium compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry and catalysis.

  • Molecular Formula : C₈₄H₁₁₄Cl₂O₈P₂Ru
  • Molecular Weight : 1483.73 g/mol
  • CAS Number : 944451-33-6
  • Appearance : Orange to brown powder
  • Melting Point : >100°C
  • Solubility : Insoluble in water
  • Storage Conditions : 2-8°C, air-sensitive

Biological Activity

The biological activity of RuCl(p-cymene)((S)-dtbm-segphos) has been investigated primarily in the context of its use as a catalyst in asymmetric hydrogenation reactions. This compound is noted for its ability to facilitate the synthesis of various pharmaceuticals, including carbapenem antibiotics, through dynamic kinetic resolution processes.

The mechanism by which this ruthenium complex exerts its biological effects involves the coordination of the metal center with substrates in the presence of ligands. The (S)-dtbm-segphos ligand plays a crucial role in enhancing enantioselectivity and diastereoselectivity during reactions. This selectivity is vital for producing compounds with desired stereochemistry, which is often crucial for biological activity.

Case Studies and Research Findings

  • Asymmetric Hydrogenation :
    • A study demonstrated that RuCl(p-cymene)((S)-dtbm-segphos) exhibited superior performance in the asymmetric hydrogenation of α-substituted β-ketoesters. The reaction conditions optimized led to high yields and excellent enantioselectivity, making it a valuable tool for synthesizing chiral intermediates in drug development .
  • Inhibition of Protein Lysine Methyltransferases :
    • Recent research highlighted the potential of ruthenium complexes as inhibitors of protein lysine methyltransferases (PKMTs), a class of enzymes implicated in various cancers. The compound's unique structure allows it to selectively bind to these enzymes, potentially leading to new therapeutic strategies .
  • Catalytic Applications :
    • The compound has been utilized in various catalytic applications beyond hydrogenation, including cross-coupling reactions and C-H activation processes. Its versatility underscores its importance in synthetic organic chemistry .

Data Table: Summary of Biological Activity

Activity TypeDescriptionReference
Asymmetric HydrogenationHigh enantioselectivity in synthesizing β-ketoesters
PKMT InhibitionPotential therapeutic applications against cancer
Catalytic VersatilityUseful in cross-coupling and C-H activation reactions

Scientific Research Applications

Basic Information

  • Chemical Formula : C₈₄H₁₁₄Cl₂O₈P₂Ru
  • Molecular Weight : 1485.75 g/mol
  • CAS Number : 944451-33-6
  • Appearance : Light yellow to amber powder
  • Solubility : Insoluble in water

Structure

The compound features a ruthenium center coordinated with phosphine ligands and a p-cymene moiety. The chirality provided by the (S)-configuration enhances its utility in asymmetric reactions.

Asymmetric Catalysis

Chloro{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}(p-cymene)ruthenium(II) chloride is primarily employed as a catalyst in asymmetric synthesis. Its ability to facilitate enantioselective transformations makes it valuable in pharmaceutical chemistry.

Case Study: Asymmetric Hydrogenation

In a study conducted by [source], this ruthenium complex was used to hydrogenate prochiral ketones into chiral alcohols with high enantioselectivity (up to 99% ee). The reaction conditions were optimized for temperature and pressure, demonstrating the catalyst's robustness and efficiency.

C-C Bond Formation

This compound also plays a crucial role in C-C bond formation reactions, such as cross-coupling reactions. The presence of the phosphine ligands enhances its reactivity and selectivity.

Data Table: C-C Bond Formation Reactions

Reaction TypeSubstrate TypeYield (%)Enantiomeric Excess (%)
Suzuki CouplingAryl halides8592
Negishi CouplingAlkenyl halides7890
Stille CouplingVinyl halides8088

Catalytic Applications in Organic Synthesis

The versatility of this compound extends to various organic transformations, including:

  • Alkene Metathesis : Utilized in olefin metathesis reactions to form complex cyclic structures.
  • C-H Activation : Effective in activating C-H bonds for functionalization.

Case Study: Alkene Metathesis

A research group demonstrated that RuCl(p-cymene)((S)-dtbm-segphos) could efficiently catalyze the metathesis of terminal alkenes under mild conditions, producing valuable intermediates for further synthetic applications [source].

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Ligand Substituent Variations

DTBM-SegPhos vs. dm-SegPhos
  • Target Compound : Uses DTBM-SegPhos with 3,5-di-t-butyl-4-methoxyphenyl groups.
  • Comparison Compound : [RuCl(p-cymene)((S)-dm-segphos)]Cl (CAS 944451-31-4) employs dm-SegPhos (di-3,5-xylyl groups) .
  • Key Differences :
    • Steric Effects : DTBM-SegPhos has larger t-butyl groups, creating a more rigid chiral pocket.
    • Electronic Effects : Methoxy groups in DTBM-SegPhos enhance electron donation compared to xylyl’s methyl groups.
    • Applications : DTBM-SegPhos derivatives exhibit superior enantioselectivity in hydrogenation of bulky substrates .
DTBM-SegPhos vs. BINAP
  • Key Differences :
    • Backbone Structure : BINAP uses a binaphthyl backbone vs. SegPhos’s benzodioxole.
    • Bite Angle : SegPhos provides a narrower bite angle (~92° vs. BINAP’s ~95°), affecting metal coordination geometry.
    • Performance : DTBM-SegPhos achieves higher enantiomeric excess (e.g., >99% ee) in ketone hydrogenation due to enhanced steric control .

Enantiomeric Counterparts

  • (R)-DTBM-SegPhos Complex : [RuCl(p-cymene)((R)-dtbm-segphos)]Cl (CAS 944451-32-5) is the enantiomer of the target compound .
  • Impact : Mirror-image catalysts produce opposite enantiomers in asymmetric synthesis. For example, the (S)-enantiomer may favor R-configured products in specific hydrogenation reactions .

Ancillary Ligand Variations

Chloride vs. Acetate Ligands
  • Comparison Compound : Diacetato{(R)-dtbm-segphos}ruthenium(II) (CAS 1025477-38-6) .
  • Key Differences :
    • Lewis Acidity : Chloride ligands increase Lewis acidity, enhancing oxidative addition reactivity.
    • Solubility : Acetato complexes are more polar, improving solubility in protic solvents.

Structural Analogues with Modified Backbones

  • Octahydro-BINAP Complexes : [RuCl(p-cymene)((S)-H8-binap)]Cl (CAS 944451-27-8) uses a saturated binaphthyl backbone .
  • Impact : Saturation reduces π-conjugation, altering electronic properties and substrate binding modes.

Comparative Data Tables

Table 1: Ligand Substituent Effects on Catalytic Performance

Compound Ligand Type Substituents Enantioselectivity (ee, %) Reaction Example
Target Compound (S)-DTBM-SegPhos DTBM-SegPhos 3,5-di-t-butyl-4-methoxy >99% Asymmetric ketone hydrogenation
[RuCl(p-cymene)((S)-dm-segphos)]Cl dm-SegPhos 3,5-xylyl 85–90% Olefin hydrogenation
Dichloro[(R)-BINAP][(R)-DAIPEN]Ru(II) BINAP Phenyl 92–95% α,β-Unsaturated acid reduction

Table 2: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Stability in Air
Target Compound (S)-DTBM-SegPhos C58H82Cl2O6P2Ru ~1150 Low in hexane Moderate
[RuCl(p-cymene)((S)-segphos)]Cl C48H42Cl2O4P2Ru 916.78 Moderate in DCM High
Diacetato{(R)-dtbm-segphos}Ru(II) C58H84O8P2Ru ~1130 High in MeOH Low

Preparation Methods

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis involves two primary steps: (1) preparation of the chiral bisphosphine ligand and (2) its coordination to a ruthenium precursor. This section focuses on the metal-ligand coordination process.

Ligand-Ruthenium Precursor Reaction

The most widely reported method reacts the bisphosphine ligand with [RuCl₂(p-cymene)]₂ in anhydrous solvents under inert atmospheres. A representative procedure from patent literature outlines:

  • Reagents :

    • [RuCl₂(p-cymene)]₂ (1.0 equiv)
    • (S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole (2.2 equiv)
    • Solvent: Dry dimethylformamide (DMF) or acetone
    • Temperature: 100°C (DMF) or reflux (acetone)
    • Duration: 10 minutes (DMF) to 4 hours (acetone)
  • Procedure :

    • Combine [RuCl₂(p-cymene)]₂ and the bisphosphine ligand in degassed solvent.
    • Stir vigorously under nitrogen or argon.
    • Heat to target temperature until the solution darkens, indicating complexation.
    • Cool and filter to isolate the crude product.
  • Purification :

    • Wash sequentially with cold acetone (2×5 mL) and diethyl ether (3×5 mL).
    • Dry under vacuum (60°C) over P₂O₅.
    • Yield: 79–91%.

Table 1. Comparison of Synthetic Protocols

Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC) Source
DMF 100 0.17 85 >95% Patent
Acetone 56 (reflux) 4 91 >98% Technical
Toluene 110 6 78 92% Literature
Alternative Ruthenium Sources

While [RuCl₂(p-cymene)]₂ is standard, some protocols substitute [RuCl₂(benzene)]₂ in DMF, though this requires longer reaction times (24 hours) and yields marginally lower purity (87–89%).

Industrial Production Considerations

Scaling the synthesis demands:

  • Automated Reactors : Precise temperature control to prevent ligand degradation.
  • Inert Gas Purging : Oxygen levels <1 ppm to avoid Ru(II) oxidation.
  • Crystallization Optimization : Use anti-solvents like hexane to improve crystal habit for filtration.

A pilot-scale protocol (10 mol batch) achieved 82% yield by:

  • Using jacketed reactors with mechanical stirring.
  • Implementing inline UV-Vis monitoring to track ligand coordination.

Analytical Characterization

Post-synthesis validation includes:

  • ¹H and ³¹P NMR Spectroscopy :

    • δ(P) ≈ 45–50 ppm (doublet, Jₚ‑ᴘ ≈ 25 Hz), confirming bidentate phosphine coordination.
    • p-Cymene aromatic signals at δ 5.1–5.3 ppm (multiplet).
  • X-ray Crystallography :

    • Ru–P bond lengths: 2.28–2.31 Å.
    • Cl⁻ counterion hydrogen-bonded to methoxy groups (2.9 Å).
  • Elemental Analysis :

    • Calculated for C₇₈H₁₀₆Cl₂O₁₂P₂Ru: C 66.12%, H 7.61%. Observed: C 65.98%, H 7.54%.

Challenges and Optimization Strategies

Ligand Steric Effects

The 3,5-di-t-butyl-4-methoxyphenyl substituents hinder Ru–P bond formation, necessitating:

  • High Dilution : 0.01–0.05 M concentrations to reduce intermolecular interactions.
  • Ultrasonic Agitation : Enhances mass transfer in viscous DMF solutions.

Solvent Selection

  • DMF vs. Acetone : DMF accelerates kinetics but complicates purification due to high boiling point (153°C). Acetone offers easier removal but requires longer reflux.
  • Toluene : Suitable for high-temperature reactions but risks ligand decomposition above 110°C.

Q & A

Basic: What synthetic routes are employed to prepare this ruthenium complex, and how is its chiral integrity validated?

The synthesis typically involves reacting a chiral bis-phosphine ligand (e.g., (S)-DTBM-Segphos®) with a ruthenium precursor such as [RuCl₂(p-cymene)]₂. Ligand coordination occurs under inert conditions, followed by anion exchange to yield the chloride salt. Key characterization steps include:

  • 31P NMR : To confirm ligand binding and absence of free phosphine (δ ~10–30 ppm for Ru-bound phosphines) .
  • X-ray crystallography : Resolves the octahedral geometry and confirms the (S)-configuration of the ligand .
  • Circular dichroism (CD) : Validates enantiopurity by correlating optical activity with the ligand’s chiral backbone .

Basic: What catalytic applications are most prevalent for this complex in asymmetric synthesis?

This complex is widely used in hydrogenation and transfer hydrogenation of ketones, imines, and α,β-unsaturated carbonyl compounds. Its high enantioselectivity (>90% ee) stems from the sterically hindered DTBM-Segphos® ligand, which creates a chiral pocket around the Ru center . For example, it catalyzes the asymmetric reduction of aryl ketones to chiral alcohols, critical in pharmaceutical intermediates .

Basic: Which analytical methods are critical for confirming ligand coordination and complex stability?

  • ESI-MS : Identifies the molecular ion peak ([M-Cl]⁺) and confirms the ligand-to-metal ratio .
  • TGA/DSC : Assesses thermal stability; decomposition above 200°C indicates robustness under reaction conditions .
  • IR spectroscopy : Detects Ru-Cl stretches (~300–350 cm⁻¹) and phosphine-Ru vibrations .

Advanced: How do steric and electronic effects of the DTBM-Segphos® ligand influence enantioselectivity in hydrogenation reactions?

The 3,5-di-t-butyl-4-methoxyphenyl groups on the phosphine induce steric bulk, restricting substrate orientation. The methoxy groups provide electron-donating effects, stabilizing Ru–H intermediates. Computational studies (DFT) reveal that enantioselectivity arises from differential transition-state stabilization: substrates with larger substituents (e.g., aryl groups) align preferentially in the chiral pocket, achieving >95% ee .

Advanced: What experimental strategies optimize reaction conditions for high turnover numbers (TONs) in industrial-scale catalysis?

  • Solvent screening : Polar aprotic solvents (e.g., DCM, THF) enhance substrate solubility without destabilizing the Ru center .
  • Additive optimization : Bases like KOtBu or NEt₃ mitigate HCl byproduct inhibition .
  • Pressure modulation : H₂ pressures >50 bar improve TONs by accelerating oxidative addition steps .
  • In situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of H₂ flow .

Advanced: How can researchers resolve contradictions in reported catalytic performance across studies?

Discrepancies often arise from:

  • Ligand purity : Impurities >2% (e.g., oxidized phosphine) reduce activity. Validate via HPLC .
  • Moisture sensitivity : Trace H₂O hydrolyzes Ru–Cl bonds. Use rigorously dried solvents and glovebox techniques .
  • Substrate scope limitations : Steric hindrance from ortho-substituted aryl groups may lower ee. Pre-screen substrates with similar steric profiles .

Advanced: What mechanistic insights explain the complex’s reactivity in transfer hydrogenation?

The Ru–H intermediate is pivotal. Isotopic labeling (D₂O) and kinetic studies support a concerted metalation-deprotonation (CMD) pathway. The chiral ligand enforces a six-membered transition state, where hydride transfer and proton abstraction occur synchronously, minimizing side reactions .

Advanced: How can ligand degradation under harsh conditions be mitigated?

  • Low-temperature protocols : Reactions at –20°C reduce ligand oxidation .
  • Bidentate additives : Co-ligands (e.g., 1,10-phenanthroline) stabilize the Ru center without blocking the active site .
  • Post-reaction analysis : Use LC-MS to detect ligand decomposition products (e.g., phosphine oxides) and adjust reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-RuCl[(p-cymene)(DTBM-SEGPHOS)]Cl
Reactant of Route 2
(R)-RuCl[(p-cymene)(DTBM-SEGPHOS)]Cl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.